molecular formula C5H13N3O B6143407 3-amino-1-(2-methylpropyl)urea CAS No. 79353-74-5

3-amino-1-(2-methylpropyl)urea

Cat. No.: B6143407
CAS No.: 79353-74-5
M. Wt: 131.18 g/mol
InChI Key: WJBSWVUVFXMIBD-UHFFFAOYSA-N
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Description

“3-amino-1-(2-methylpropyl)urea” is a chemical compound with the molecular formula C5H13N3O . It has a molecular weight of 131.18 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a urea group (-NH-CO-NH-) and a 2-methylpropyl group attached to one of the nitrogen atoms of the urea group .


Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not documented, amino acids, which are structurally similar, are known to be colorless, crystalline substances. They have high melting points and are soluble in water .

Safety and Hazards

The safety data sheet for urea, a related compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research into urea derivatives, such as “3-amino-1-(2-methylpropyl)urea”, is ongoing. For example, urea-based anticancer agents are being explored, highlighting the potential of urea derivatives in medicinal chemistry . Another study discusses the potential of urea as a reagent to graft ureido groups onto amines at relatively low temperatures .

Properties

IUPAC Name

1-amino-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSWVUVFXMIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878761
Record name 4-I-BUTYLSEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79353-74-5
Record name 4-I-BUTYLSEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(2-methylpropyl)urea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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